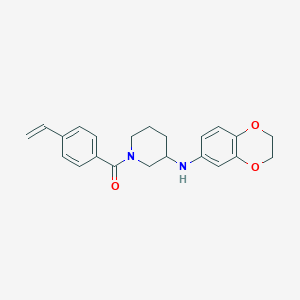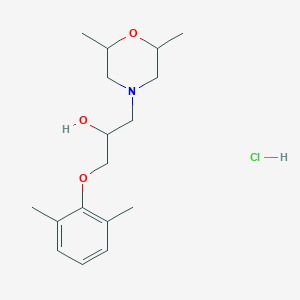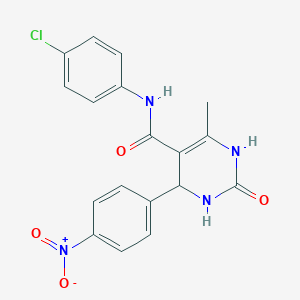![molecular formula C13H17N3O3 B4932916 N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EPHA is a hydrazide derivative that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been synthesized using various methods, including the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid.
作用機序
The mechanism of action of EPHA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. EPHA has been shown to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
EPHA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been shown to reduce pain and fever by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
EPHA has several advantages for use in lab experiments, including its high purity and stability. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, EPHA has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several potential future directions for research on EPHA, including investigating its potential as an anti-tumor agent in humans, exploring its effects on other inflammatory pathways, and developing new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
In conclusion, EPHA is a promising compound that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied in animal models, and there is potential for further research to explore its potential as an anti-tumor agent and its effects on other inflammatory pathways. However, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
合成法
The synthesis of EPHA involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid. The product is then purified using recrystallization to obtain a white crystalline solid.
科学的研究の応用
EPHA has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and fever in animal models. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-19-11-7-5-10(6-8-11)14-12(17)13(18)16-15-9(2)3/h5-8H,4H2,1-3H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFQUXGYWCPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)


![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
